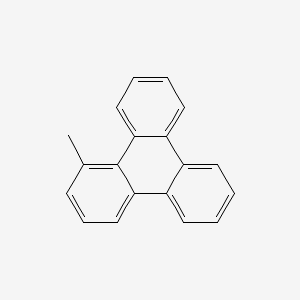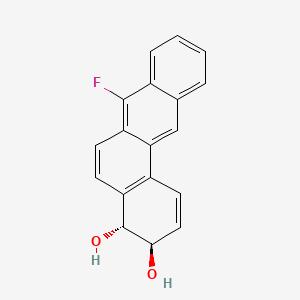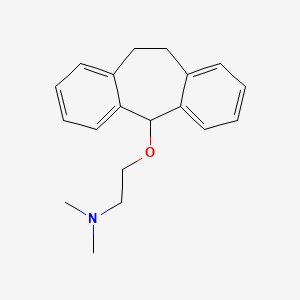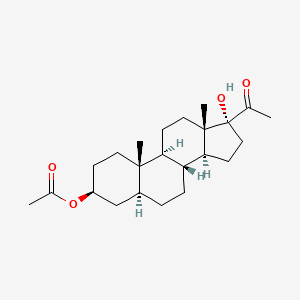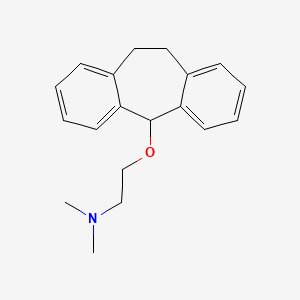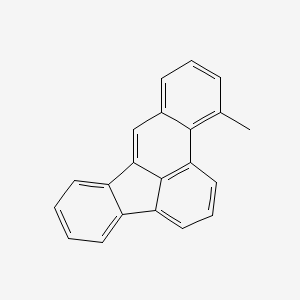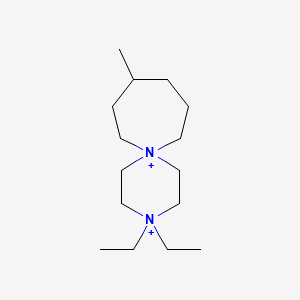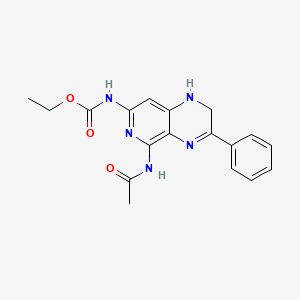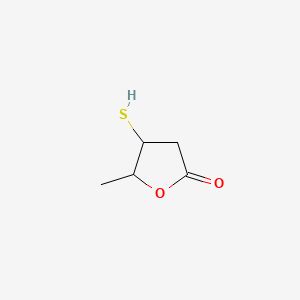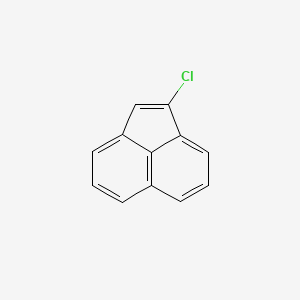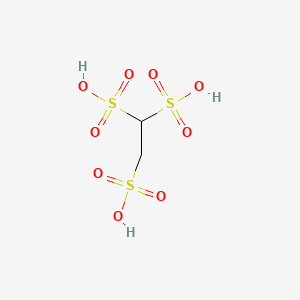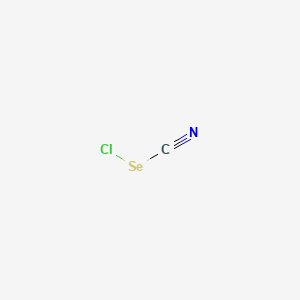
Selenium chloride cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium chloride cyanide is an inorganic compound with the chemical formula CClNSe. It is a unique compound that combines selenium, chlorine, and cyanide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenium chloride cyanide can be synthesized through various methods. One common approach involves the reaction of selenium tetrachloride with hydrogen cyanide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where selenium tetrachloride and hydrogen cyanide are combined under carefully monitored conditions. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Selenium chloride cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: Reduction reactions can convert this compound to elemental selenium and other reduced forms.
Substitution: The chlorine and cyanide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium cyanide or potassium chloride.
Major Products Formed:
Oxidation: Selenium dioxide, chlorine gas, and hydrogen cyanide.
Reduction: Elemental selenium, hydrogen chloride, and hydrogen cyanide.
Substitution: Various selenium-containing compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Selenium chloride cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other selenium-containing compounds and as a catalyst in certain reactions.
Biology: Research has explored its potential as a tool for studying selenium’s role in biological systems.
Medicine: Selenium compounds, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of selenium chloride cyanide involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with proteins and enzymes, affecting their function. It is incorporated into selenoproteins, which play crucial roles in cellular processes.
Pathways Involved: The compound can influence oxidative stress pathways, modulate immune responses, and affect cellular signaling pathways. .
Comparación Con Compuestos Similares
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenium Tetrachloride (SeCl4): Used in the synthesis of other selenium compounds.
Selenium Cyanide (Se(CN)2): Another selenium-cyanide compound with different reactivity and applications
Uniqueness: Selenium chloride cyanide is unique due to its combination of selenium, chlorine, and cyanide groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
80039-76-5 |
|---|---|
Fórmula molecular |
CClNSe |
Peso molecular |
140.44 g/mol |
Nombre IUPAC |
chloro selenocyanate |
InChI |
InChI=1S/CClNSe/c2-4-1-3 |
Clave InChI |
ZFELZZXATYXRGE-UHFFFAOYSA-N |
SMILES canónico |
C(#N)[Se]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


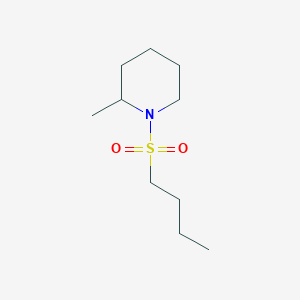
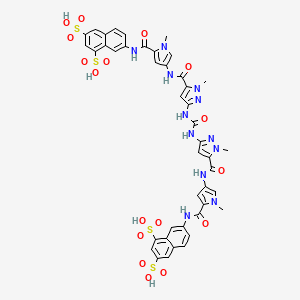
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
